4-Fluoro-3-hydroxybenzonitrile

Descripción general

Descripción

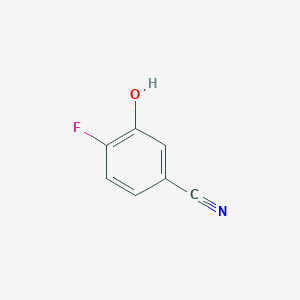

4-Fluoro-3-hydroxybenzonitrile is an organic compound with the molecular formula C7H4FNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the fourth position and a hydroxyl group at the third position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Fluoro-3-hydroxybenzonitrile can be synthesized through several methods. One common synthetic route involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene with a hydroxide ion, followed by reduction of the nitro group to a nitrile group. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-3-hydroxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products

Oxidation: 4-Fluoro-3-cyanobenzaldehyde.

Reduction: 4-Fluoro-3-hydroxybenzylamine.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis Intermediate

4-Fluoro-3-hydroxybenzonitrile serves as an important intermediate in the synthesis of more complex organic compounds. Its structure allows for the introduction of functional groups that can be further modified to create pharmaceuticals or agrochemicals.

Case Study: Synthesis of Nimesulide Analogues

Recent studies have utilized this compound to synthesize methoxy analogs of nimesulide, a COX-2 inhibitor. The compound was used as a precursor in radiotracer development for imaging COX-2 expression in tumors, highlighting its relevance in cancer research .

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications due to its structural similarity to known pharmacophores.

Case Study: Anti-inflammatory Agents

Research indicates that derivatives of this compound exhibit anti-inflammatory properties. These derivatives have been evaluated for their ability to inhibit nitric oxide synthases (NOS), which are implicated in inflammatory processes .

Material Science

In material science, this compound is used to develop polymers and other materials with specific properties.

Application: Polymer Synthesis

The compound can be incorporated into polymer backbones, enhancing thermal stability and chemical resistance. Its fluorinated structure contributes to the overall performance of the resulting materials .

Analytical Chemistry

This compound is also employed as a standard in various analytical techniques, including HPLC and LC-MS, due to its stable chemical nature.

Data Table: Analytical Properties

| Property | Value |

|---|---|

| Solubility | Soluble in methanol |

| Boiling Point | Not available |

| Hazard Classification | Acute Tox. 3 Oral |

| Signal Word | Warning |

This table summarizes key analytical properties that facilitate its use in laboratory settings.

Environmental Chemistry

The environmental impact of fluorinated compounds is a growing area of research. Studies on the degradation pathways of this compound contribute to understanding its ecological footprint.

Research Findings

Investigations into the biodegradability of this compound reveal insights into how it interacts with biological systems and its potential accumulation in the environment .

Mecanismo De Acción

The mechanism of action of 4-Fluoro-3-hydroxybenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydroxyl group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions. These interactions can influence biological pathways and chemical processes .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Fluoro-3-nitrobenzonitrile

- 3-Fluoro-4-hydroxybenzonitrile

- 4-Fluoro-3-methylbenzonitrile

Uniqueness

4-Fluoro-3-hydroxybenzonitrile is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .

Actividad Biológica

4-Fluoro-3-hydroxybenzonitrile (CAS No. 405-04-9) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

- Molecular Formula : C₇H₄FNO

- Molecular Weight : 137.11 g/mol

- Boiling Point : Not specified

- Log P (octanol-water partition coefficient) : Approximately 1.52, indicating moderate lipophilicity which may influence its bioavailability and absorption characteristics .

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily attributed to its structural properties that allow interaction with biological targets. Notably, it has been studied for its role as:

- CYP3A4 Inhibitor : The compound acts as an inhibitor of cytochrome P450 3A4 (CYP3A4), which is significant in drug metabolism and the pharmacokinetics of various therapeutic agents .

- Anti-tumor Activity : Research indicates that this compound may influence tumor growth through modulation of hypoxia-inducible factors (HIFs). In particular, it has been shown to reduce the expression levels of HIF-2α and related genes in renal cell carcinoma xenograft models, suggesting potential applications in cancer therapy .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For example, studies using renal cell carcinoma cell lines showed a dose-dependent reduction in cell viability when treated with the compound. The effective concentration range was found to be in the low micromolar levels, indicating potent biological activity .

In Vivo Studies

In vivo studies involving xenograft models have provided further insights into the anti-tumor efficacy of this compound. Mice bearing 786-O renal carcinoma tumors were treated with varying doses of the compound (10 mg/kg to 100 mg/kg), resulting in significant reductions in tumor size and weight compared to control groups. Additionally, treatment led to decreased levels of vascular endothelial growth factor (VEGF), a key player in tumor angiogenesis .

Case Studies

-

Renal Cell Carcinoma Treatment :

- Objective : Evaluate the efficacy of this compound in reducing tumor size.

- Method : Mice with established 786-O tumors were administered the compound at different dosages.

- Results : Significant tumor regression was observed at higher dosages, correlating with reduced expression of HIF-2α and VEGFA .

- CYP450 Interaction Studies :

Summary Table of Biological Activities

Propiedades

IUPAC Name |

4-fluoro-3-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTBMKIXEOGAGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609747 | |

| Record name | 4-Fluoro-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186590-04-5 | |

| Record name | 4-Fluoro-3-hydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186590-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.